N-allyl-N'-(1,3-benzoxazol-6-yl)urea
Description
N-allyl-N'-(1,3-benzoxazol-6-yl)urea is a synthetic urea derivative featuring a benzoxazole heterocycle and an allyl substituent. Urea moieties are known for their role in intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(1,3-benzoxazol-6-yl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-5-12-11(15)14-8-3-4-9-10(6-8)16-7-13-9/h2-4,6-7H,1,5H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQRSXQABSMAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC2=C(C=C1)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(1,3-benzoxazol-6-yl)urea typically involves the reaction of 1,3-benzoxazole-6-amine with allyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N-allyl-N’-(1,3-benzoxazol-6-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(1,3-benzoxazol-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
N-allyl-N’-(1,3-benzoxazol-6-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-allyl-N’-(1,3-benzoxazol-6-yl)urea involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The allyl group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-allyl-N'-(1,3-benzoxazol-6-yl)urea with structurally related compounds from the literature:
Key Observations :
- Heterocyclic Core : The benzoxazole in the target compound differs from benzodithiazine (sulfur and nitrogen), benzofuran (oxygen only), and benzothiazole (sulfur and nitrogen) in electronic properties and hydrogen-bonding capacity .
- Substituent Effects: The allyl group in the target compound may enhance reactivity compared to methyl or methoxy groups in analogs.
- Functional Groups : Urea in the target and supports hydrogen bonding, whereas hydrazine in and hydroxyurea in offer distinct redox and chelation properties .
Biological Activity
N-allyl-N'-(1,3-benzoxazol-6-yl)urea is a derivative of benzoxazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoxazole ring substituted with an allyl group and a urea moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. Inhibition of sEH can lead to decreased levels of inflammatory mediators, making this compound a candidate for treating inflammatory diseases.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies primarily focus on its anti-inflammatory and antimicrobial properties.
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of sEH with IC50 values ranging from 0.39 to 570 nM, depending on structural variations in related benzoxazole derivatives .
- Antimicrobial Activity : The antimicrobial efficacy was assessed against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were recorded, indicating varying degrees of antibacterial activity among different derivatives .
Table 1: In Vitro Biological Activities of this compound Derivatives
| Compound | Activity Type | Target Organism | IC50/MIC (μM) |
|---|---|---|---|
| This compound | sEH Inhibition | Human Recombinant sEH | 0.39 - 570 |
| This compound | Antimicrobial | Bacillus subtilis | 10 - 100 |
| This compound | Antimicrobial | Escherichia coli | 20 - 200 |
Case Study 1: Anti-inflammatory Effects
In a recent study, this compound was tested for its anti-inflammatory effects in a murine model. The results indicated a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results revealed that modifications to the benzoxazole ring could enhance antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
